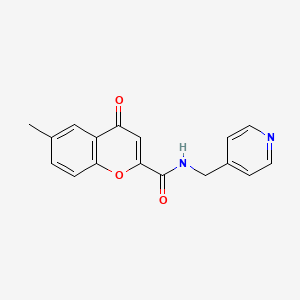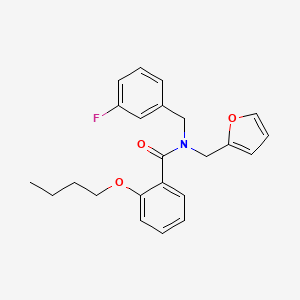![molecular formula C28H33N3O5 B11390907 4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390907.png)
4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolopyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the diethoxyphenyl and hydroxy-dimethylphenyl groups through substitution reactions.
Oxolan-2-yl Methyl Group Addition: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including temperature control, use of catalysts, and purification techniques like chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying aromatic groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be studied for its potential interactions with enzymes or receptors, contributing to the understanding of biochemical pathways.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs, particularly those targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Pyrrolopyrazoles: Other compounds in this class may include different substituents on the pyrrolopyrazole core.
Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
The uniqueness of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C28H33N3O5 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H33N3O5/c1-5-34-21-10-9-18(14-22(21)35-6-2)27-24-25(23-17(4)12-16(3)13-20(23)32)29-30-26(24)28(33)31(27)15-19-8-7-11-36-19/h9-10,12-14,19,27,32H,5-8,11,15H2,1-4H3,(H,29,30) |
InChIキー |
CTVUJROYLXIEMN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=C(C=C(C=C5O)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11390841.png)
![2-(2-chlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11390850.png)

![1-(3-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390858.png)
![(5s,7s)-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11390865.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11390866.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390867.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11390868.png)
![3-ethyl-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390872.png)
![N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B11390875.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11390880.png)
![3-(3-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11390885.png)

